molecular formula C7H11Cl2FN2O B1445850 (4-Fluoro-2-methoxyphenyl)hydrazine dihydrochloride CAS No. 1803592-38-2

(4-Fluoro-2-methoxyphenyl)hydrazine dihydrochloride

Cat. No.: B1445850
CAS No.: 1803592-38-2
M. Wt: 229.08 g/mol
InChI Key: YUHCOVISAZSNQO-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methoxyphenyl)hydrazine dihydrochloride is a chemical compound with the CAS Number: 1803592-38-2 . It has a molecular weight of 229.08 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9FN2O.2ClH/c1-11-7-4-5(8)2-3-6(7)10-9;;/h2-4,10H,9H2,1H3;2*1H . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 229.08 .

Scientific Research Applications

Monoamine Oxidase Inhibitors

  • Research on Hypertension: Studies have shown that monoamine oxidase inhibitors, which include certain hydrazine derivatives, exhibit antihypertensive effects in humans. These inhibitors can cause postural hypotension and are potentiated by the simultaneous administration of chlorothiazide, suggesting their importance in hypertension therapy (Maxwell et al., 1960).

Genotoxic Impurities

  • Control and Analysis: Hydrazine, hydrazides, and hydrazones are recognized for their potential genotoxicity, underscoring the need for analytical approaches to control such impurities in pharmaceuticals. This area of study highlights the importance of monitoring and analyzing these compounds for safe drug development (Elder et al., 2011).

Antineoplastic Activities

  • Cancer Risk Assessment: Research has evaluated the carcinogenic action of hydrazines, including various derivatives, in humans. This underscores the dual nature of hydrazines as both potential therapeutic agents and substances with significant safety concerns (Tóth, 1994).

Environmental and Toxicological Concerns

  • Environmental Monitoring: The occurrence of hydrazines in the environment poses potential risks, making the monitoring of these substances crucial for public health and safety. Research in this area helps understand the environmental impact and necessary regulations for hydrazines and their derivatives (Sousa et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(4-fluoro-2-methoxyphenyl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O.2ClH/c1-11-7-4-5(8)2-3-6(7)10-9;;/h2-4,10H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHCOVISAZSNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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